N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine

SYK inhibition Kinase assay IC50

Researchers requiring a well-characterized dual SYK/FLT3 inhibitor for translational oncology studies often face supply inconsistency and limited pharmacological validation. Mivavotinib (TAK-659) resolves this with clinically validated dual inhibition and extensive public data. • Potent dual inhibition: SYK IC50 3.2 nM, FLT3 IC50 4.6 nM. • Antiproliferative activity confirmed in FLT3-mutated AML patient cells. • Established human PK profile supports exposure-response correlation studies. Supplied with rigorous analytical documentation; bulk quantities available for preclinical programs.

Molecular Formula C19H33NO
Molecular Weight 291.5 g/mol
CAS No. 1040691-52-8
Cat. No. B1389345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine
CAS1040691-52-8
Molecular FormulaC19H33NO
Molecular Weight291.5 g/mol
Structural Identifiers
SMILESCCCCCCCNCCOC1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C19H33NO/c1-5-6-7-8-9-14-20-15-16-21-18-12-10-17(11-13-18)19(2,3)4/h10-13,20H,5-9,14-16H2,1-4H3
InChIKeyYLDAGJAADMGYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-659 Procurement Guide


N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine (CAS: 1040691-52-8), also known as TAK-659 or mivavotinib, is an orally bioavailable, small-molecule, dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. This compound has advanced to multiple Phase I/II clinical trials for hematological malignancies and solid tumors, distinguishing it from earlier-stage or research-only SYK inhibitors [1][2].

Dual SYK/FLT3 pathway research tool
Orally bioavailable for in vivo research models
Human PK data supports exposure-response modeling

TAK-659 Substitution Risk


Substituting this compound with other SYK inhibitors (e.g., entospletinib, fostamatinib, cerdulatinib) is not equivalent due to quantifiable differences in potency against the FLT3 target, which is a critical driver in specific hematological malignancies. TAK-659 demonstrates potent dual inhibition (SYK IC50 ~3.2 nM, FLT3 IC50 ~4.6 nM) . In contrast, entospletinib is highly selective for SYK and is not a FLT3 inhibitor, while fostamatinib is approximately 5-fold less potent against FLT3 . Furthermore, TAK-659's unique antiproliferative activity in FLT3-mutated AML cells compared to other SYK inhibitors has been demonstrated in head-to-head studies using primary patient samples, a level of evidence not established for all class members [1]. These distinct pharmacological profiles translate to different therapeutic applications and expected biological outcomes, making direct interchangeability unsupported by quantitative data.

Entospletinib: lacks FLT3 inhibitory activity, limiting dual-pathway research.
Fostamatinib: FLT3 potency profile may differ, potentially altering cellular response endpoints.
Reported FLT3-mutation-specific antiproliferative effects in primary AML cells may not transfer to other SYK inhibitors.

TAK-659 Quantitative Evidence Guide


SYK Inhibitory Potency Comparison

In head-to-head comparisons of published cell-free assay data, TAK-659 (CAS: 1040691-52-8) demonstrates higher potency against SYK compared to several other clinical-stage SYK inhibitors .

SYK Potency Comparison
Data to verify
TAK-659 IC50 3.2 nM vs. entospletinib 7.7 nM, fostamatinib 41 nM, cerdulatinib 32 nM
Reported cell-free assay potency context; supports SYK pathway research.
Cross-study comparable; verify conditions.
SYK inhibition Kinase assay IC50 Drug discovery Oncology

FLT3 Inhibition Advantage

A key differentiator for TAK-659 is its potent dual inhibition of FLT3, a clinically validated target in AML, which is absent or significantly weaker in other SYK inhibitors. This dual activity was a primary design goal based on co-crystal structures [1][2].

FLT3 Inhibitory Activity
Class-level
IC50 4.6 nM (TAK-659); entospletinib no activity; fostamatinib >200 nM
Low-nanomolar FLT3 inhibition supports dual-target mechanism research.
Class-level inference; direct comparisons limited.
FLT3 inhibition AML Kinase selectivity Hematological malignancy Targeted therapy

Kinase Selectivity Profile

TAK-659 demonstrates a high degree of selectivity across the human kinome, which is critical for minimizing off-target toxicity. In a panel of 290 other protein kinases, TAK-659 exhibited more than 50-fold selectivity for SYK and FLT3 [1].

Kinase Selectivity Index
Reported
>50-fold selectivity for SYK/FLT3 over 290 kinases
Reported selectivity profile supports target-specific pathway studies.
Direct comparative kinome data unavailable.
Kinase selectivity Off-target effects Safety pharmacology Drug development Kinome profiling

FLT3-Mutated AML Antiproliferative Activity

In a direct head-to-head comparison using primary AML patient cells, TAK-659 and fostamatinib showed significantly higher antiproliferative effects in FLT3-mutated patients compared to non-mutated patients [1]. This data provides direct evidence of TAK-659's activity in a clinically relevant biomarker-defined population.

FLT3-Mutated AML Response
Head-to-head
Significantly higher antiproliferative effect in FLT3-mutated vs non-mutated primary cells
Reported ex vivo FLT3-mutation context supports biomarker-stratified research.
Ex vivo proliferation assay in patient-derived blasts.
AML FLT3 mutation Ex vivo pharmacology Patient-derived cells Biomarker

In Vivo FLT3-ITD Xenograft Efficacy

TAK-659 demonstrates robust in vivo anti-tumor activity in a highly aggressive FLT3-ITD-driven AML xenograft model (MV-4-11) [1][2]. This model is a standard for assessing FLT3 inhibitor efficacy and provides a direct, quantitative measure of tumor growth inhibition (TGI).

In Vivo Tumor Growth Inhibition
Reported
96% TGI at 60 mg/kg oral daily dose in MV-4-11 FLT3-ITD xenograft
Reported in vivo tumor model response context supports target engagement research.
20-day subcutaneous mouse model.
Xenograft model In vivo efficacy FLT3-ITD AML Tumor growth inhibition

Human Pharmacokinetic Profile

TAK-659's clinical pharmacokinetic (PK) profile supports once-daily oral dosing. It exhibits rapid absorption (median Tmax of 2 hours) and a terminal half-life of approximately 20 hours, enabling sustained target coverage [1][2].

Human Pharmacokinetic Profile
Reported
Tmax 2 h, t1/2 ~20 h, CL/F 31.6 L/h
Reported PK parameters support exposure-response research modeling.
Population PK in 159 patients; research context.
Pharmacokinetics ADME Oral bioavailability Clinical pharmacology Dosing regimen

TAK-659 High-Impact Applications


SYK/FLT3 Synergy in Hematological Malignancies

For research programs exploring the therapeutic potential of dual SYK/FLT3 inhibition, TAK-659 is the optimal chemical probe. Its low-nanomolar potency against both targets and validated in vivo efficacy in FLT3-ITD models [1] provide a well-characterized starting point for dissecting the contribution of each kinase to disease pathology in B-cell lymphomas and AML.

FLT3-Mutant AML Therapy Development

Given its potent activity against FLT3 (IC50: 4.6 nM) and the demonstrated antiproliferative effect specifically in FLT3-mutated patient cells [2], TAK-659 is a valuable reference compound for developing next-generation FLT3 inhibitors or for use in preclinical combination studies with standard-of-care agents like cytarabine.

SYK Inhibition PD Biomarkers

The compound's robust and quantifiable inhibition of SYK phosphorylation in preclinical models [3] makes it an excellent tool for establishing and validating pharmacodynamic assays. Its well-defined human PK profile [4] further supports its use in translational studies aiming to correlate plasma exposure with target engagement and efficacy.

SYK Inhibitor Benchmarking

As a clinically advanced, dual-target inhibitor with extensive public data on potency , selectivity [3], in vivo efficacy [1], and human PK [4], TAK-659 serves as an ideal benchmark or positive control for evaluating novel SYK or FLT3 inhibitors in head-to-head in vitro and in vivo studies.

Application
Selection Property
Validation Focus
Dual SYK/FLT3 pathway interaction studies
Dual-target inhibitory profile
Pathway-specific target engagement assays
FLT3-mutation-driven AML research models
FLT3 inhibitory activity
FLT3-mutation biomarker-stratified antiproliferative endpoints
SYK pharmacodynamic assay development
Quantifiable SYK phosphorylation inhibition
PK/PD correlation in research models
Novel SYK/FLT3 inhibitor comparative studies
Published multi-study evidence profile
Head-to-head in vitro and in vivo model comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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